4-Amino-2,3-dichlorophenol

Description

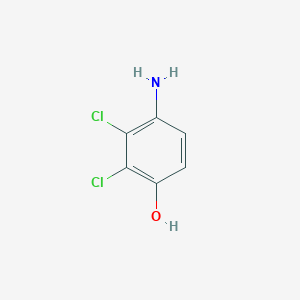

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,3-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHWFUQNSLMSBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432174 | |

| Record name | 4-amino-2,3-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39183-17-0 | |

| Record name | 4-amino-2,3-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Di Chloro-4-Hydroxy Aniline (DCHA) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2,3-dichlorophenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,3-dichlorophenol is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern on the phenol ring, featuring both amino and chloro functional groups, imparts specific reactivity that makes it a valuable building block for complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and characterization of this compound.

Chemical Properties and Structure

This compound, with the CAS number 39183-17-0, is a solid at room temperature. Its chemical structure consists of a phenol ring substituted with an amino group at position 4, and two chlorine atoms at positions 2 and 3.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,3-dichloro-4-hydroxyaniline, 4-hydroxy-2,3-dichloroaniline | [2] |

| CAS Number | 39183-17-0 | [1][3] |

| Molecular Formula | C₆H₅Cl₂NO | [1][3] |

| Molecular Weight | 178.02 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | >129°C (decomposes) | [4] |

| Boiling Point | 301.9 ± 42.0 °C (Predicted) | [4] |

| pKa | 7.81 ± 0.23 (Predicted) | [4] |

| Solubility | Soluble in DMSO, Methanol. Toluene is a suitable recrystallization solvent. | [2][4] |

| InChI Key | OQHWFUQNSLMSBG-UHFFFAOYSA-N | |

| SMILES | Nc1ccc(O)c(Cl)c1Cl | [3] |

Experimental Protocols

The following section details the experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of an azo dye intermediate, 2,3-dichloro-4-phenylazophenol, followed by its reduction to the final product.

Step 1: Synthesis of 2,3-dichloro-4-phenylazophenol (Azo Coupling)

This procedure is based on the principles of diazotization of an aromatic amine and subsequent azo coupling with a phenol.

-

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

2,3-Dichlorophenol

-

Sodium Hydroxide (NaOH)

-

Ice

-

Distilled water

-

-

Procedure:

-

Diazotization of Aniline: In a beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0-5°C in an ice bath. While maintaining the low temperature and stirring vigorously, slowly add a solution of sodium nitrite in water dropwise. The formation of the diazonium salt is indicated by a change in the color of the solution.

-

Preparation of Coupling Agent Solution: In a separate beaker, dissolve an equimolar amount of 2,3-dichlorophenol in an aqueous solution of sodium hydroxide. Cool this solution to 0-5°C in an ice bath.

-

Azo Coupling: Slowly add the cold diazonium salt solution to the cold solution of 2,3-dichlorophenol with continuous, vigorous stirring. An intensely colored precipitate of 2,3-dichloro-4-phenylazophenol will form immediately. Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.

-

Isolation and Purification of the Intermediate: Isolate the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any unreacted salts. The crude product can be purified by recrystallization from a suitable solvent like ethanol to obtain the pure azo dye intermediate.

-

Step 2: Reduction of 2,3-dichloro-4-phenylazophenol to this compound

This reduction cleaves the azo linkage to yield the desired aminophenol.[2]

-

Materials:

-

2,3-dichloro-4-phenylazophenol (from Step 1)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Sodium Borohydride (NaBH₄) or Sodium Hydrosulfite (Na₂S₂O₄)

-

Dilute Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Toluene

-

-

Procedure:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 8.0 g (0.03 mol) of 2,3-dichloro-4-phenylazophenol and a solution of 1 g of sodium hydroxide in 40 mL of ethanol.[4]

-

Reduction: Cool the reaction mixture in an ice-water bath. Slowly add 4.5 g (0.12 mol) of sodium borohydride in portions.[4] Alternatively, sodium hydrosulfite can be used as the reducing agent.[2] After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for approximately 4 hours.[4]

-

Work-up: Upon completion of the reaction, carefully adjust the pH of the solution to 7 using dilute hydrochloric acid.[4] Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate.[4]

-

Isolation of Crude Product: Combine the organic extracts and dry them over anhydrous sodium sulfate.[4] Remove the solvent by rotary evaporation under reduced pressure to obtain the crude this compound.

-

Purification: Recrystallize the crude product from approximately 20 mL of toluene.[4] Filter the purified light pink crystals and dry them to obtain the final product. A yield of around 95% has been reported for this step.[4]

-

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃ in an NMR tube.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts and coupling constants will be indicative of the substitution pattern on the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, confirming the presence of the dichlorinated and substituted phenol structure.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Analysis: The FTIR spectrum should display characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the range of 3200-3500 cm⁻¹), C-N stretching, and aromatic C=C and C-H vibrations. The C-Cl stretching vibrations are expected in the fingerprint region.

-

-

Mass Spectrometry (MS):

-

Analysis: Mass spectrometric analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 4-Amino-2,3-dichlorophenol (CAS 39183-17-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2,3-dichlorophenol (CAS 39183-17-0), a key chemical intermediate. The document details its physicochemical properties, synthesis, and applications, with a particular focus on its role in the manufacturing of the fungicide Fenhexamid and its potential in the development of pharmaceutical compounds. This guide also collates available information on its safety, toxicological profile, and biological activities, presenting data in a structured format for ease of reference and comparison.

Introduction

This compound is a substituted aromatic compound of significant interest in the chemical and pharmaceutical industries.[1][2] Its molecular structure, featuring a phenol ring with amino and dichloro substitutions, makes it a versatile precursor for the synthesis of a variety of more complex molecules.[1] It is primarily recognized as a crucial building block in the production of Fenhexamid, a widely used agricultural fungicide.[1][2] Beyond its agrochemical applications, this compound is implicated in the synthesis of pyrazine compounds with potential therapeutic uses, including for inflammatory conditions, respiratory ailments, and viral infections.[1][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 39183-17-0 | [1] |

| Molecular Formula | C₆H₅Cl₂NO | [1] |

| Molecular Weight | 178.02 g/mol | |

| Appearance | Brown solid | [1] |

| Melting Point | >129 °C (decomposes) | [3] |

| Boiling Point | 301.9 °C (Predicted) | |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol. | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

Synthesis

General Experimental Protocol (based on the synthesis of a related compound):

A two-step process is typically employed:

-

Chlorination: Nitrophenol is reacted with chlorine in an inert organic solvent to yield 2-chloro-4-nitrophenol.[7]

-

Reduction: The resulting 2-chloro-4-nitrophenol is then reduced to 2-chloro-4-aminophenol. This can be achieved by adding sodium hydroxide in the presence of a catalyst (such as activated carbon and ferric trichloride hexahydrate), followed by the slow addition of hydrazine hydrate.[7]

The synthesis of this compound can also be achieved through the reduction of 2,3-dichloro-4-phenylazophenol.[3]

Illustrative Reduction Step:

To a solution of the appropriate dichloronitrophenol in a suitable solvent, a reducing agent is added under controlled temperature conditions. The reaction progress is monitored, and upon completion, the product is isolated and purified, often by recrystallization, to yield the final this compound.

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the different carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups (amino, hydroxyl, and chloro).

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively. Aromatic C-H and C=C stretching bands, as well as C-Cl stretching vibrations, are also expected.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns can provide further structural information.

Applications

Agrochemicals

The primary application of this compound is as a key intermediate in the synthesis of the fungicide Fenhexamid .[1][2] Fenhexamid is effective against a range of fungal pathogens in various crops.

Synthesis of Fenhexamid from this compound:

The synthesis involves the reaction of this compound with 1-methylcyclohexanecarboxylic acid chloride.[8] This reaction forms an amide linkage between the two molecules, resulting in the final Fenhexamid product.

Caption: Synthesis of Fenhexamid.

Pharmaceuticals

This compound serves as a precursor in the synthesis of various pyrazine-based compounds that are being investigated for their therapeutic potential.[1][4] These compounds have shown promise in the context of:

-

Anti-inflammatory applications: As a building block for novel anti-inflammatory agents.[2]

-

Respiratory disorders: For the development of drugs targeting respiratory conditions.[2]

-

Antiviral agents: In the synthesis of compounds with potential antiviral activity.[2]

A study on a derivative, 2-(4-amino-3-chloro-5-trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride, has shown its potential in improving pulmonary function in asthma models, acting as a β2-agonist.[9]

Safety and Toxicology

The available safety data for this compound indicates that it should be handled with care in a laboratory or industrial setting.

GHS Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Toxicological Data:

A study on the in vitro nephrotoxicity of the related compound 4-amino-2,6-dichlorophenol (ADCP) suggests that its toxicity may be mediated by the formation of reactive metabolites.[11]

Biological Activity and Mechanism of Action

The biological activity of this compound itself is not well-characterized. Its significance lies in its role as a synthetic intermediate. The biological activities of the compounds derived from it are of greater interest.

For instance, the fungicide Fenhexamid, synthesized from this compound, acts by inhibiting the 3-keto reductase enzyme, which is involved in the C4-demethylation step of sterol biosynthesis in fungi.[8]

The potential anti-inflammatory, antiviral, and respiratory therapeutic effects of its derivatives are areas of ongoing research.[1] The mechanisms of action for these potential applications are likely diverse and would depend on the final molecular structure of the synthesized compounds. For example, some anti-inflammatory phytochemicals are known to modulate the TLR4/NF-κB signaling pathway.[12]

Caption: Applications of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with established importance in the agrochemical industry and growing potential in pharmaceutical research and development. Its role in the synthesis of the fungicide Fenhexamid is well-documented. Furthermore, its use as a precursor for potentially therapeutic compounds highlights its significance for future drug discovery efforts. While a substantial amount of information on its basic properties and applications is available, further research is needed to fully characterize its toxicological profile, detailed biological activities, and mechanisms of action of its derivatives. This guide serves as a foundational resource for professionals working with this compound, providing a structured summary of the current state of knowledge.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Amino-2,3-dichlorphenol | 39183-17-0 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google Patents [patents.google.com]

- 7. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 8. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Stereoselective activity of 2-(4-amino-3-chloro-5- trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ec.europa.eu [ec.europa.eu]

- 11. Mechanistic aspects of 4-amino-2,6-dichlorophenol-induced in vitro nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Amino-2,3-dichlorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Amino-2,3-dichlorophenol, a key intermediate in the pharmaceutical and fine chemical industries.[1][2] This document details two distinct synthetic pathways, complete with experimental protocols and quantitative data, to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, with the CAS number 39183-17-0, is a substituted aromatic compound of significant interest due to its role as a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring an aminophenol core with two chlorine substituents, makes it a versatile building block for creating more complex molecules. Notably, it is a key intermediate in the production of Fenhexamid and various pyrazine compounds utilized in drug formulations for treating inflammation, respiratory disorders, and viral infections.[1] The purity of this intermediate is critical, directly impacting the efficacy and safety of the final drug product.[2]

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound are detailed below. The first involves the reduction of an azo compound, while the second proceeds through the nitration of a dichlorophenol followed by reduction.

Route 1: Reduction of 2,3-Dichloro-4-phenylazophenol

This pathway offers a high-yield synthesis of this compound from 2,3-Dichloro-4-phenylazophenol. The core of this method is the reductive cleavage of the azo linkage.

Caption: Synthetic pathway for this compound via reduction of an azo precursor.

Route 2: Nitration of 2,3-Dichlorophenol and Subsequent Reduction

This two-step route begins with the nitration of commercially available 2,3-Dichlorophenol to introduce a nitro group at the para position, followed by the reduction of this nitro intermediate to the desired amine.

Caption: Two-step synthesis of this compound from 2,3-Dichlorophenol.

Quantitative Data Summary

The following tables summarize the quantitative data for the two synthetic routes described.

Table 1: Quantitative Data for Route 1

| Parameter | Value | Reference |

| Starting Material | 2,3-Dichloro-4-phenylazophenol | [1] |

| Product | This compound | [1] |

| Yield | 95% | [1] |

| Purity | 100% | [1] |

Table 2: Quantitative Data for Route 2 (Literature-based)

| Parameter | Step | Value |

| Starting Material | Nitration | 2,3-Dichlorophenol |

| Product | Nitration | 2,3-Dichloro-4-nitrophenol |

| Yield | Nitration | Not explicitly stated |

| Starting Material | Reduction | 2,3-Dichloro-4-nitrophenol |

| Product | Reduction | This compound |

| Yield | Reduction | 88% (for analogous reduction)[3] |

Experimental Protocols

Detailed experimental procedures for each synthetic route are provided below.

Protocol for Route 1: Reduction of 2,3-Dichloro-4-phenylazophenol

This protocol is adapted from a patented procedure.[1]

Materials:

-

2,3-Dichloro-4-phenylazophenol

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Sodium borohydride (NaBH₄)

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Toluene

Procedure:

-

In a 100 mL two-necked flask equipped with a stirrer and a reflux condenser, add 8.0 g (0.03 mol) of 2,3-dichloro-4-phenylazophenol and a solution of 1 g of sodium hydroxide in 40 mL of ethanol.

-

Cool the reaction mixture in an ice-water bath.

-

Add 4.5 g (0.12 mol) of sodium borohydride in a single portion.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for 4 hours.

-

Upon completion of the reaction, adjust the pH of the solution to 7 with dilute hydrochloric acid.

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent by distillation under reduced pressure.

-

Recrystallize the crude product from 20 mL of toluene.

-

Filter the crystals and dry to obtain 5.08 g of light pink crystalline this compound.[1]

Protocol for Route 2: Nitration of 2,3-Dichlorophenol and Subsequent Reduction

This protocol is a two-step process. The nitration step is based on a known procedure, and the reduction step is a general method for converting aromatic nitro compounds to anilines.

Step 1: Nitration of 2,3-Dichlorophenol

Materials:

-

2,3-Dichlorophenol

-

Glacial acetic acid

-

Nitric acid (90%)

Procedure:

-

Prepare a solution of 200 g of 2,3-dichlorophenol in 540 ml of glacial acetic acid.

-

Cool the solution and add a solution of 58 ml of 90% nitric acid in 160 ml of glacial acetic acid dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to stir at ambient temperature for 15 minutes.

-

Pour the reaction mixture into 3,000 ml of an ice/water mixture to precipitate the product.

-

Collect the yellowish solid by filtration.

-

The crude product can be purified by sublimation or recrystallization from toluene to yield 4-nitro-2,3-dichlorophenol.

Step 2: Reduction of 2,3-Dichloro-4-nitrophenol

This is a general and robust method for the reduction of aromatic nitro compounds.[4][5]

Materials:

-

2,3-Dichloro-4-nitrophenol

-

Ethanol

-

Glacial acetic acid

-

Iron powder

-

Water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 2,3-dichloro-4-nitrophenol (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid (e.g., a 2:1:2 ratio).[4]

-

Add iron powder (3-5 eq) portion-wise to the stirred solution.[4] The addition may be exothermic.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.[4]

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.[4]

-

Wash the filter cake with ethanol or ethyl acetate.[4]

-

Concentrate the filtrate under reduced pressure to remove the ethanol.[4]

-

Dilute the residue with ethyl acetate and carefully neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.[4]

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).[4]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired amine.[4]

-

Purify further by chromatography or recrystallization if needed.

Experimental Workflow Overview

The general workflow for the synthesis, workup, and purification of this compound is depicted below.

References

- 1. innospk.com [innospk.com]

- 2. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-3-chlorophenol synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

An In-depth Technical Guide to 4-Amino-2,3-dichlorophenol

Introduction

4-Amino-2,3-dichlorophenol, a significant chemical intermediate, plays a crucial role in the fine chemicals and pharmaceutical sectors.[1] Identified by its CAS number 39183-17-0, this compound is a versatile building block essential for the synthesis of advanced therapeutic agents and other high-value chemical products.[1][2] Its unique molecular structure, which includes an amino group and two chlorine atoms on a phenol ring, provides specific chemical properties that are leveraged in various industrial and research applications.[1] This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| IUPAC Name | This compound[3][4][5] |

| Synonyms | 2,3-dichloro-4-aminophenol, 2,3-dichloro-4-hydroxyaniline, 4-hydroxy-2,3-dichloroaniline[1] |

| CAS Number | 39183-17-0[1][3][4][5][6][7][8] |

| Molecular Formula | C₆H₅Cl₂NO[1][3][4][5][7][8] |

| Molecular Weight | 178.01 g/mol [3][7] |

| Appearance | Brown or light pink crystalline solid[1][9] |

| Purity (Assay) | ≥97%[1][5][7] |

| Melting Point | >129°C (decomposes)[9] |

| Storage Conditions | Store in a cool, ventilated, dark place under an inert atmosphere[1][5] |

Experimental Protocol: Synthesis

A common method for the synthesis of this compound involves the reduction of 2,3-dichloro-4-phenylazophenol.[9] The following protocol details the reagents, equipment, and steps required for this procedure.

Materials and Equipment:

-

100 mL two-necked flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice-water bath

-

2,3-dichloro-4-phenylazophenol (8.0 g, 0.03 mol)

-

Sodium hydroxide (1 g)

-

Ethanol (40 mL)

-

Sodium borohydride (4.5 g, 0.12 mol)

-

Dilute hydrochloric acid solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Toluene (20 mL)

Methodology:

-

Reaction Setup: To a 100 mL two-necked flask equipped with a stirrer and reflux condenser, add 8.0 g of 2,3-dichloro-4-phenylazophenol.[9]

-

Addition of Base: Dissolve 1 g of sodium hydroxide in 40 mL of ethanol and add it to the flask.[9]

-

Reduction: Cool the reaction system in an ice-water bath. Subsequently, add 4.5 g of sodium borohydride in a single portion.[9]

-

Reaction: After the addition is complete, remove the ice bath. Allow the mixture to warm to room temperature and continue stirring for 4 hours.[9]

-

Work-up: Upon completion, adjust the pH of the reaction solution to 7 using a dilute hydrochloric acid solution.[9]

-

Extraction: Perform extraction three times using ethyl acetate. Combine the organic phases.[9]

-

Drying and Concentration: Dry the combined organic phase with anhydrous sodium sulfate and remove the solvent by distillation under reduced pressure.[9]

-

Purification: Recrystallize the crude product using 20 mL of toluene.[9]

-

Final Product: After filtration and drying, 5.08 g of light pink crystalline this compound is obtained, yielding a 95% yield with 100% purity.[9]

Logical Workflow and Visualizations

The synthesis process can be visualized as a clear, sequential workflow.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a key precursor in the synthesis of various biologically active molecules. Its primary applications include:

-

Pharmaceutical Synthesis: It is extensively used in the creation of pyrazine-based compounds for drug formulations aimed at treating inflammation, respiratory disorders, and viral infections.[1][6][9] The compound's chlorinated phenol structure is modified through multi-step synthetic processes to produce these active pharmaceutical ingredients (APIs).[1][2]

-

Fungicide Production: It serves as a crucial intermediate in the synthesis of Fenhexamid, a widely used fungicide.[1][6]

-

Impurity Reference Standard: In pharmaceutical quality control, it can be used as a reference standard for the identification and quantification of impurities in final drug products.[2]

The adaptability of this compound in synthetic chemistry suggests significant potential for future breakthroughs in drug design, particularly in developing treatments for emerging viral diseases and chronic inflammatory conditions.[1]

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H5Cl2NO | CID 9877529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound | 39183-17-0 [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. CAS 39183-17-0 | 4630-5-1F | MDL MFCD14455913 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. 39183-17-0|this compound: In Stock [parkwayscientific.com]

- 9. 4-Amino-2,3-dichlorphenol | 39183-17-0 [chemicalbook.com]

Spectroscopic Profile of 4-Amino-2,3-dichlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 4-Amino-2,3-dichlorophenol (CAS No: 39183-17-0), a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and comparison with analogous compounds. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the phenol ring and typical values for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 6.8 - 7.2 | d | 8.0 - 9.0 |

| H-6 | 6.5 - 6.9 | d | 8.0 - 9.0 |

| -NH₂ | 3.5 - 5.0 | br s | N/A |

| -OH | 8.5 - 9.5 | br s | N/A |

Predicted in a non-polar solvent like CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 148 - 155 |

| C-2 (C-Cl) | 118 - 124 |

| C-3 (C-Cl) | 120 - 126 |

| C-4 (C-NH₂) | 138 - 145 |

| C-5 | 115 - 120 |

| C-6 | 110 - 115 |

Predicted in a solvent like DMSO-d₆.

Table 3: Predicted IR Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Stretch (Phenol) | 1200 - 1260 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Fragment | Predicted m/z | Comments |

| [M]⁺ | 177/179/181 | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |

| [M-Cl]⁺ | 142/144 | Loss of a chlorine atom. |

| [M-HCN]⁺ | 150/152/154 | Loss of hydrogen cyanide from the aromatic ring. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Experimental Conditions (Electron Ionization - EI for GC-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-500.

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Temperature Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺). The isotopic pattern will be crucial for confirming the presence of two chlorine atoms.

-

Analyze the major fragment ions to deduce the fragmentation pathways.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2,3-dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4-Amino-2,3-dichlorophenol (CAS No: 39183-17-0). Due to the limited availability of specific experimental data for this compound in public literature, this document combines reported information with theoretical expectations based on its chemical structure and the properties of analogous compounds. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility and stability profiles in their own laboratories.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and drug development. The following table summarizes key identifiers and properties.

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂NO | [1][2] |

| Molecular Weight | 178.02 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 39183-17-0 | [1][2] |

| Physical Form | Solid, Brown to Light Pink Crystalline Powder | [2] |

| Melting Point | >129°C (decomposes) | [2] |

| Boiling Point (Predicted) | 301.9 ± 42.0 °C | [2] |

| Density (Predicted) | 1.560 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 7.81 ± 0.23 | [2] |

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in the literature. However, based on its chemical structure—a polar phenolic hydroxyl group, a basic amino group, and a largely non-polar dichlorinated benzene ring—and information from chemical suppliers, a qualitative solubility profile can be inferred.

Table of Expected Solubility

| Solvent Class | Representative Solvents | Expected Solubility | Rationale & References |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The high polarity of DMSO can effectively solvate the polar functional groups of the molecule.[2] |

| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | The hydroxyl group of the alcohols can hydrogen bond with the amino and hydroxyl groups of the compound.[2][3][4][5][6] |

| Non-Polar Aprotic | Toluene, Benzene | Sparingly Soluble to Insoluble | The overall polarity of the molecule due to the hydroxyl and amino groups limits its solubility in non-polar solvents.[3][6] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderately Soluble | The chlorine atoms on the benzene ring may provide some favorable interactions with chlorinated solvents.[3] |

| Aqueous Solutions | Water | Sparingly Soluble | The molecule's aromaticity and halogenation likely lead to low water solubility. Solubility is expected to be pH-dependent. |

Stability Characteristics

The stability of this compound is a critical consideration for its storage and handling, particularly in the context of pharmaceutical synthesis where purity is paramount.

Summary of Stability Information

| Factor | Observation and Recommendation | Source |

| Storage Temperature | Room temperature is acceptable for storage. | [2] |

| Atmosphere | Storage under an inert atmosphere is recommended. This suggests a sensitivity to oxidation. | [2] |

| Light | Should be kept in a dark place, indicating potential light sensitivity. | [2] |

| Chemical Incompatibilities | Incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates. | [7] |

Aminophenols as a class are known to be susceptible to oxidation, which can lead to discoloration (often turning brown or black) and the formation of impurities. The presence of the electron-donating amino and hydroxyl groups on the aromatic ring makes it susceptible to oxidative degradation.

Experimental Protocols

To empower researchers to generate specific and quantitative data for this compound, the following detailed experimental protocols are provided.

Protocol for Determining Equilibrium Solubility

This protocol is based on the widely accepted shake-flask method.[8][9]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, toluene)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials.

-

Accurately add a known volume of the desired solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 37°C).

-

Allow the mixtures to shake for a sufficient period to reach equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Calculate the solubility from the concentration of the saturated solution.

-

Protocol for Assessing Chemical Stability

This protocol outlines a method to evaluate the stability of this compound under various stress conditions.[10][11]

Objective: To assess the degradation of this compound under conditions of heat, light, and in acidic and basic aqueous solutions.

Materials:

-

This compound

-

Aqueous buffers (e.g., pH 2, pH 7, pH 9)

-

Organic solvent for stock solution (e.g., methanol)

-

Vials (clear and amber)

-

Thermostatically controlled ovens/incubators

-

Photostability chamber

-

HPLC system

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent at a known concentration.

-

-

Preparation of Stability Samples:

-

For each stress condition, dilute the stock solution with the appropriate medium (e.g., aqueous buffer) to a final known concentration in separate vials.

-

Thermal Stability: Store vials at elevated temperatures (e.g., 40°C, 60°C, 80°C) and at a control temperature (e.g., 4°C).

-

Photostability: Expose clear vials to a light source in a photostability chamber, while wrapping control vials in aluminum foil.

-

pH Stability: Store vials with different pH buffers at a set temperature.

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Quench any ongoing reaction if necessary (e.g., by neutralization or dilution).

-

-

Quantification:

-

Analyze the samples by HPLC.

-

Determine the remaining percentage of this compound at each time point relative to the initial concentration (time 0).

-

Monitor for the appearance of new peaks, which would indicate degradation products.

-

Visualized Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining solubility and stability.

Caption: Workflow for determining the equilibrium solubility of this compound.

Caption: Workflow for assessing the chemical stability of this compound.

Conclusion

This compound is a valuable intermediate in pharmaceutical synthesis.[12][13] While specific, quantitative solubility and stability data are sparse in the public domain, a qualitative understanding can be derived from its chemical properties and comparison with similar molecules. It is expected to be soluble in polar organic solvents like DMSO and methanol, with limited solubility in water and non-polar solvents. The compound should be stored in a dark place under an inert atmosphere to mitigate potential degradation through oxidation. For researchers and drug development professionals requiring precise data, the detailed experimental protocols provided in this guide offer a robust framework for determining the solubility and stability of this compound in various systems relevant to their work.

References

- 1. This compound | C6H5Cl2NO | CID 9877529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-2,3-dichlorphenol | 39183-17-0 [chemicalbook.com]

- 3. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dichlorophen | 97-23-4 [chemicalbook.com]

- 6. 2,3-Dichlorophenol | C6H4Cl2O | CID 11334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Amino-2,6-dichlorophenol | 5930-28-9 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. nbinno.com [nbinno.com]

In-Depth Technical Guide to the Safety and Handling of 4-Amino-2,3-dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Amino-2,3-dichlorophenol (CAS No. 39183-17-0), a chemical intermediate used in the synthesis of various compounds, including pharmaceuticals and dyes.[1][2][3] Adherence to strict safety protocols is essential when working with this compound due to its potential health and environmental hazards.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Cl₂NO | [1][4] |

| Molecular Weight | 178.01 g/mol | [1][4] |

| CAS Number | 39183-17-0 | [1][5] |

| Appearance | Brown solid | [1] |

| Melting Point | >129°C (decomposes) | [2] |

| Purity | Typically ≥97% | [5] |

| Synonyms | Phenol, 4-amino-2,3-dichloro-; 2,3-Dichloro-4-aminophenol; 2,3-Dichloro-4-hydroxyaniline | [1][2] |

Hazard Identification and Toxicological Summary

This compound is classified as a hazardous substance. The GHS classification indicates significant health and environmental risks. A summary of its toxicological profile is provided in Table 2.

| Hazard Class | GHS Classification | Hazard Statement | Source(s) |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | [4] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [4] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | [4] |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life | [4] |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [4] |

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure risk. The following diagram illustrates the necessary protective equipment for handling this compound.

Handling and Storage

Handling:

-

Use in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

-

Keep containers securely sealed when not in use.

-

Avoid generating dust.

Storage:

-

Store in a cool, dry, and dark place in a tightly sealed container.

-

Keep in an inert atmosphere.[5]

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First-Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Accidental Release Measures

In the event of a spill, follow the workflow outlined below.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.

-

Specific Hazards: May emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

The following are detailed methodologies for key toxicological assessments relevant to this compound, based on OECD guidelines.

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity of this compound and classify it according to the Globally Harmonised System (GHS).

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Fasting: Animals are housed in appropriate conditions with a controlled environment. Prior to dosing, animals are fasted overnight.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

Administration: The prepared dose is administered by oral gavage.

-

Stepwise Dosing: The test proceeds in a stepwise manner. A starting dose (e.g., 300 mg/kg) is administered to a group of animals.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Dose Adjustment: Based on the outcome of the initial dose, subsequent groups of animals are dosed at higher or lower fixed dose levels (e.g., 2000 mg/kg).

-

Endpoint: The test allows for classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.

Skin Sensitization Assessment (Local Lymph Node Assay - LLNA; Adapted from OECD Guideline 429)

Objective: To determine the potential of this compound to induce skin sensitization.

Methodology:

-

Test Animals: Mice are typically used for the LLNA.

-

Dose Preparation: The test substance is prepared in a suitable vehicle at various concentrations.

-

Application: A defined volume of the test substance preparation is applied to the dorsal surface of each ear of the test animals for three consecutive days. A vehicle control group is also included.

-

Proliferation Measurement: On day 6, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. This substance is incorporated into the DNA of proliferating cells in the draining auricular lymph nodes.

-

Sample Collection: After a set period, the animals are euthanized, and the draining lymph nodes are excised and weighed.

-

Data Analysis: The incorporation of the radiolabel is measured, and a Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group.

-

Classification: If the SI is greater than or equal to 3, the substance is classified as a skin sensitizer. An EC3 value (the estimated concentration required to produce an SI of 3) can also be calculated.

Bacterial Reverse Mutation Test (Ames Test; Adapted from OECD Guideline 471)

Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in amino-acid requiring strains of Salmonella typhimurium and Escherichia coli.[7]

Methodology:

-

Tester Strains: A set of bacterial strains with known mutations in genes for amino acid synthesis (e.g., histidine for S. typhimurium) is used.[7]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (e.g., S9 mix from rat liver) to mimic mammalian metabolism.

-

Exposure: The tester strains are exposed to various concentrations of this compound on agar plates with a minimal amount of the required amino acid.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted for each concentration and compared to the number of spontaneous revertant colonies on negative control plates.

-

Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background rate.[8]

This guide is intended to provide essential safety and handling information. It is not exhaustive, and users should always consult the most current Safety Data Sheet (SDS) and relevant literature before working with this compound. All laboratory work should be conducted by trained personnel in accordance with established safety protocols and regulations.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4-Amino-2,3-dichlorphenol | 39183-17-0 [chemicalbook.com]

- 3. This compound | 39183-17-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. This compound | C6H5Cl2NO | CID 9877529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 39183-17-0 [sigmaaldrich.com]

- 6. cropscience.bayer.co.nz [cropscience.bayer.co.nz]

- 7. mutagenese.pasteur-lille.fr [mutagenese.pasteur-lille.fr]

- 8. Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Amino Group in 4-Aminophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of the amino group in 4-aminophenol (also known as p-aminophenol or 4-hydroxyaniline). A crucial intermediate in the pharmaceutical and chemical industries, 4-aminophenol's reactivity is governed by the interplay between its amino (-NH₂) and hydroxyl (-OH) functional groups. This document details the key reactions, quantitative physicochemical data, experimental methodologies, and the compound's significance in drug metabolism, offering valuable insights for professionals in research and development.

Molecular Structure and Physicochemical Properties

4-Aminophenol is an aromatic organic compound featuring both an amino and a hydroxyl group attached to a benzene ring in a para position.[1] This substitution pattern dictates its electronic properties and reactivity. Both functional groups are electron-donating, activating the aromatic ring towards electrophilic substitution and influencing the nucleophilicity of the amino and hydroxyl moieties.[2]

The compound is amphoteric, capable of acting as both a weak base at the amino group and a weak acid at the phenolic group.[1] This dual character is quantified by its dissociation constants (pKa).

Table 1: Physicochemical and Reactivity Data for 4-Aminophenol

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO | [1][3] |

| Molar Mass | 109.13 g/mol | [3] |

| Melting Point | 187.5 °C | [1] |

| pKa (Amino group, -NH₃⁺) | 5.48 | [1][3][4] |

| pKa (Hydroxyl group, -OH) | 10.30 | [1][4] |

| Aqueous Solubility (25 °C) | 1.5 g / 100 mL | [1] |

| Appearance | White to reddish-yellow crystalline solid | [1] |

| N-H Stretching (IR) | 3340 and 3282 cm⁻¹ | [5] |

| Activation Energy (Ea) for N-Acetylation | 623.13 kJ/mol (Computational) | [6][7] |

Note: The reported activation energy is from a computational study and should be interpreted with caution.

Key Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, central to the most important reactions of 4-aminophenol.

The most commercially significant reaction of 4-aminophenol is its N-acylation to produce N-(4-hydroxyphenyl)acetamide, widely known as paracetamol or acetaminophen.[4] The amino group is a stronger nucleophile than the phenolic hydroxyl group, allowing for selective acylation under controlled conditions.[8][9] The reaction is typically carried out using acetic anhydride.[2][10]

The mechanism is a nucleophilic addition-elimination. The nitrogen's lone pair attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of an amide bond and releasing acetic acid as a byproduct.[2][8][10]

The amino group facilitates the oxidation of 4-aminophenol. In the presence of oxidizing agents or under electrochemical conditions, it readily loses electrons to form a highly reactive intermediate: a quinone imine.[11][12] This reaction is fundamental to its application as a photographic developer (under the trade name Rodinal) and is also a key step in the metabolic activation and toxicity of paracetamol.[4][11]

Oxidation can be achieved with various reagents, such as silver oxide or lead dioxide. The resulting N-acetyl-p-benzoquinone imine (NAPQI) from paracetamol metabolism is a potent electrophile that can arylate cellular macromolecules, leading to toxicity if not detoxified.[13]

-

N-Alkylation: While less common than acylation, the amino group can be alkylated. Selective N-alkylation often requires prior protection of the more acidic hydroxyl group to prevent O-alkylation, especially under basic conditions.[14][15]

-

Diazotization: Like other aromatic primary amines, the amino group of 4-aminophenol can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. These salts are versatile intermediates for introducing a variety of functional groups onto the aromatic ring.

-

Sulfonation: Reaction with fuming sulfuric acid can lead to sulfonation of the aromatic ring, producing 4-amino-phenol-sulfonic acid.

Relevance in Drug Development and Metabolism

The reactivity of the amino group in 4-aminophenol is profoundly important in drug development.

-

Pharmaceutical Synthesis: It is the key precursor for paracetamol, one of the most widely used analgesic and antipyretic drugs globally.[16][17] Efficient and selective N-acylation is a cornerstone of its industrial production.[4][18]

-

Metabolic Activation and Toxicity: The metabolism of drugs containing the 4-aminophenol scaffold is a critical consideration. Paracetamol, for instance, is primarily metabolized via glucuronidation and sulfation. However, a fraction is oxidized by cytochrome P450 enzymes to the reactive N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). In cases of overdose, GSH stores are depleted, allowing NAPQI to react with cellular proteins, leading to hepatocellular necrosis.[13] Understanding this pathway is vital for managing overdose and designing safer analogues.[13]

Experimental Protocols

The following section provides a representative experimental protocol for a key reaction involving the amino group of 4-aminophenol.

This protocol outlines the laboratory-scale synthesis of paracetamol from 4-aminophenol and acetic anhydride.

Objective: To selectively acetylate the amino group of 4-aminophenol to synthesize N-(4-hydroxyphenyl)acetamide (paracetamol).

Materials:

-

4-aminophenol (e.g., 3.0 g)[10]

-

Acetic anhydride (e.g., 4.0 mL)[10]

-

Deionized water

-

100 mL round-bottom flask or Erlenmeyer flask[10]

-

Hot plate with water bath[10]

-

Stir bar or glass rod for stirring[10]

-

Buchner funnel and filter flask for vacuum filtration[10]

-

Beakers

-

Equipment for Thin Layer Chromatography (TLC) (optional, for reaction monitoring)[19]

Procedure:

-

Reaction Setup: Place 3.0 g of 4-aminophenol into a 100 mL flask. Add approximately 10 mL of deionized water to create a suspension.[10]

-

Addition of Reagent: In a fume hood, carefully add 4.0 mL of acetic anhydride to the suspension of 4-aminophenol.[10][19]

-

Heating: Gently heat the mixture in a water bath at approximately 85-90 °C for 15-20 minutes, stirring continuously.[10] The solid should dissolve as the reaction proceeds.

-

Crystallization: After heating, remove the flask from the water bath and cool it in an ice-water bath for about 20-30 minutes to induce crystallization of the crude paracetamol.[10]

-

Isolation of Crude Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove impurities like acetic acid.[10]

-

Purification (Recrystallization): a. Transfer the crude solid to a beaker. b. Add a minimal amount of hot deionized water (approximately 10 mL per gram of crude product) and heat gently until the solid completely dissolves.[10] c. Allow the solution to cool slowly to room temperature, and then in an ice bath, to form purified crystals of paracetamol.[10] d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air dry.

-

Characterization: The final product can be characterized by its melting point (approx. 169-171 °C) and spectroscopic methods (e.g., IR, NMR) to confirm its identity and purity.[5]

Conclusion

The amino group of 4-aminophenol is a highly reactive and versatile functional group. Its superior nucleophilicity compared to the phenolic hydroxyl group allows for selective reactions, most notably N-acylation, which is fundamental to the synthesis of paracetamol. Furthermore, its susceptibility to oxidation to form quinone imines is a critical factor in both its industrial applications and its role in the metabolic pathways and toxicity profiles of related pharmaceutical compounds. A thorough understanding of these reactive properties is essential for professionals engaged in chemical synthesis, drug design, and metabolic research.

References

- 1. webqc.org [webqc.org]

- 2. thestudentroom.co.uk [thestudentroom.co.uk]

- 3. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Thermodynamic and Kinetic Study on the Reaction Mechanism of Paracetamol Formation from 4-Aminophenol Using Computational Chemistry Methods | Indonesian Journal of Chemical Science and Technology (IJCST) [jurnal.unimed.ac.id]

- 8. homework.study.com [homework.study.com]

- 9. quora.com [quora.com]

- 10. uwaterloo.ca [uwaterloo.ca]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of paracetamol and 4-aminophenol from hydroquinone - ACS Green Chemistry [gcande.digitellinc.com]

- 17. Page loading... [wap.guidechem.com]

- 18. Paracetamol - Wikipedia [en.wikipedia.org]

- 19. pure.aber.ac.uk [pure.aber.ac.uk]

A Technical Guide to Nucleophilic Substitution Reactions of Dichlorophenols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, methodologies, and applications of nucleophilic substitution reactions involving dichlorophenols. Dichlorophenols (DCPs) are versatile chemical intermediates used in the synthesis of a wide range of commercially significant compounds, from herbicides to pharmaceuticals.[1][2] Understanding their reactivity in nucleophilic substitution is crucial for designing efficient synthetic routes and developing novel molecules.

Core Concepts: The SNAr Mechanism in Dichlorophenols

Unlike alkyl halides, aryl halides like dichlorophenols are generally unreactive towards classic SN1 and SN2 reactions.[3][4] Nucleophilic substitution on the aromatic ring predominantly occurs via the Nucleophilic Aromatic Substitution (SNAr) mechanism, specifically through an addition-elimination pathway.[4][5]

The SNAr mechanism involves two key steps:

-

Addition: A nucleophile attacks the carbon atom bearing a leaving group (a chlorine atom in this case), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[3][6]

-

Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the final substituted product.[6]

The reactivity of dichlorophenols in SNAr reactions is governed by several factors:

-

Electron-Withdrawing Groups (EWGs): The reaction is significantly accelerated by the presence of strong EWGs (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the chlorine leaving group.[3][4][5] These groups stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the reaction.[7][8]

-

Position of Chlorine Atoms: The chlorine atoms themselves are electron-withdrawing, which slightly activates the ring towards nucleophilic attack compared to benzene. The relative positions of the two chlorine atoms and the hydroxyl group influence which chlorine is more susceptible to substitution.

-

The Hydroxyl Group (-OH): The phenolic proton is acidic. Under basic conditions, it is deprotonated to form a phenoxide ion (-O⁻). This powerful electron-donating group strongly activates the ortho and para positions for electrophilic substitution but can influence the regioselectivity of nucleophilic substitution in more complex scenarios.

// Node styles reactant_node [fillcolor="#F1F3F4", fontcolor="#202124", shape=plaintext]; intermediate_node [fillcolor="#F1F3F4", fontcolor="#202124"]; product_node [fillcolor="#F1F3F4", fontcolor="#202124", shape=plaintext]; step_node [shape=plaintext, fontcolor="#202124"];

// Reactants sub [label="Dichlorophenol\n(Activated)", shape=reactant_node]; nuc [label="Nu:", shape=reactant_node, fontcolor="#EA4335"];

// Intermediate meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=intermediate_node, fillcolor="#FBBC05", fontcolor="#202124"];

// Products prod [label="Substituted Product", shape=product_node]; lg [label="Cl-", shape=product_node, fontcolor="#34A853"];

// Logical Flow {rank=same; sub; nuc;} sub -> meisenheimer [label="+ Nu- (Addition)", color="#4285F4", fontcolor="#202124"]; nuc -> meisenheimer [style=invis]; meisenheimer -> prod [label="- Cl- (Elimination)", color="#EA4335", fontcolor="#202124"]; prod -> lg [style=invis]; {rank=same; prod; lg;} }

Caption: General mechanism for SNAr on dichlorophenols.

Key Methodologies and Applications

Nucleophilic substitution is the cornerstone of converting dichlorophenols into high-value products. The most common transformations involve the formation of C-O bonds (ethers) and C-N bonds (amines).

O-Arylation: Synthesis of Aryl Ethers

The formation of an ether linkage by substituting a chlorine atom is a widely used industrial process, most notably in the production of phenoxy herbicides.[9][10] The reaction typically involves the sodium salt of a dichlorophenol (a dichlorophenoxide) and an alkyl halide, resembling a Williamson ether synthesis.

A prominent example is the synthesis of 2,4-Dichlorophenoxyacetic acid (2,4-D), a selective herbicide.[9][11] The process starts with 2,4-dichlorophenol, which is reacted with sodium monochloroacetate.[9]

Table 1: Quantitative Data for 2,4-D Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,4-Dichlorophenol | Monochloroacetic acid | NaOH | Water | Not specified | Sodium 2,4-Dichlorophenoxyacetate | High | [9] |

| Phenol | Chloroacetic acid | NaOH | Water | Not specified | Phenoxyacetic Acid | Not specified |[11] |

N-Arylation: Synthesis of Aryl Amines

Forming C-N bonds with dichlorophenols often requires more sophisticated methods than direct reaction with amines. Modern palladium-catalyzed cross-coupling reactions have become the methods of choice, offering broad substrate scope and high yields under relatively mild conditions.

-

Buchwald-Hartwig Amination: This is a powerful Pd-catalyzed reaction for coupling aryl halides with amines.[12][13] It utilizes a palladium precursor, a phosphine ligand, and a base.[14] The choice of ligand is critical and often determines the reaction's success, especially with less reactive aryl chlorides.[15]

-

Ullmann Condensation: A classical copper-catalyzed method for forming C-N and C-O bonds.[16] Traditional Ullmann reactions require harsh conditions (high temperatures) and stoichiometric amounts of copper.[16][17] Modern protocols have improved the conditions but it is often superseded by the more versatile Buchwald-Hartwig amination.[12]

Table 2: Representative Conditions for N-Arylation of Aryl Halides

| Reaction | Aryl Halide | Nucleophile | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| Buchwald-Hartwig | 2,3-Dichloropyridine | Aniline | Pd(OAc)₂ / PPh₃ | NaOtBu | Toluene | 100 | 16 | 82 | [18] |

| Buchwald-Hartwig | 4,7-Dichloroquinoline | Adamantane-amine | Pd(dba)₂ / BINAP | NaOtBu | Toluene | Not specified | Not specified | Good | [19] |

| Ullmann Condensation | 2-Chlorobenzoic acid | Aniline | CuI / Phenanthroline | KOH | Not specified | High | Not specified | Not specified |[16] |

Detailed Experimental Protocols

The following protocols are representative examples for conducting nucleophilic substitution reactions on dichlorophenols.

Protocol 1: Synthesis of an Aryl Ether via Williamson-type Synthesis

(Adapted from the synthesis of 2,4-D)[9]

Objective: To synthesize an ether derivative from 2,4-dichlorophenol and an alkylating agent.

Materials:

-

2,4-Dichlorophenol (1.0 equiv)

-

Sodium Hydroxide (NaOH) (2.1 equiv)

-

Monochloroacetic acid (1.0 equiv)

-

Water (as solvent)

-

Round-bottomed flask with cooling jacket

-

Magnetic stirrer

Procedure:

-

Neutralization: In the reactor, dissolve 2,4-Dichlorophenol in water. Add a solution of NaOH (approx. 1.0 equiv) to form sodium 2,4-dichlorophenoxide. This step is exothermic and requires cooling.[9]

-

Nucleophile Preparation: In a separate vessel, neutralize monochloroacetic acid with a solution of NaOH (approx. 1.0 equiv) to form sodium monochloroacetate. This reaction is also exothermic.[9]

-

Condensation: Add the sodium monochloroacetate solution to the reactor containing the sodium 2,4-dichlorophenoxide. The condensation reaction to form the sodium salt of the final ether product is highly exothermic and must be carefully controlled with cooling.[9]

-

Work-up: Upon reaction completion, the product salt can be used directly or acidified with a strong acid (e.g., HCl) to precipitate the free acid product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent.

Caption: A typical experimental workflow for nucleophilic substitution.

Protocol 2: Buchwald-Hartwig Amination of a Dichlorophenol

(Adapted from protocols for other aryl chlorides)[18][19]

Objective: To synthesize an N-aryl amine from a dichlorophenol and a primary or secondary amine.

Materials:

-

A Dichlorophenol (e.g., 2,4-dichlorophenol) (1.0 equiv)

-

Amine (1.05 - 1.2 equiv)

-

Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine Ligand (e.g., Xantphos, BINAP, 2-4 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equiv)

-

Anhydrous Toluene

-

Schlenk flask or similar vessel for inert atmosphere operations

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dichlorophenol, palladium precursor, phosphine ligand, and base.

-

Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas. Add anhydrous toluene via syringe, followed by the amine nucleophile.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or LC-MS). Reaction times can range from a few hours to 24 hours.[18]

-

Work-up: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.